

N-Desmethyl Olopatadine-d6 certificate of analysis

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Compound of Interest

Compound Name: **N-Desmethyl Olopatadine-d6**

Cat. No.: **B12360419**

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Technical Guide: N-Desmethyl Olopatadine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Desmethyl Olopatadine-d6**, a deuterated metabolite of the antihistamine Olopatadine. This document includes key chemical and physical data, information on its biological context, and detailed experimental methodologies relevant to its analysis.

Introduction

N-Desmethyl Olopatadine-d6 is the deuterated form of N-Desmethyl Olopatadine, a primary metabolite of Olopatadine. Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.^{[1][2][3][4]} The incorporation of deuterium atoms (d6) provides a heavier, stable isotopic version of the molecule, making it an ideal internal standard for pharmacokinetic and metabolic studies involving quantitative analysis by mass spectrometry.

Physicochemical Properties

The fundamental properties of **N-Desmethyl Olopatadine-d6** are summarized below. This data is critical for analytical method development and quality control.

Property	Value	Source
Chemical Name	(Z)-2-(11-(3-(methylamino)propylidene)-6,1-1-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d6	Cleanchem[5]
CAS Number	113835-92-0 (Unlabelled)	Clearsynth[6]
Molecular Formula	C ₂₀ H ₁₅ D ₆ NO ₃	Clearsynth[6]
Molecular Weight	329.42 g/mol	Clearsynth[6]
Synonyms	N-Desmethylolopatadine-d6	Clearsynth[6]
Category	Metabolite	Clearsynth[6]
API Family	Olopatadine	Clearsynth[6]

Representative Certificate of Analysis

While a specific Certificate of Analysis for a particular batch is proprietary to the manufacturer, the following table represents typical data provided for a high-purity research-grade standard of **N-Desmethyl Olopatadine-d6**.

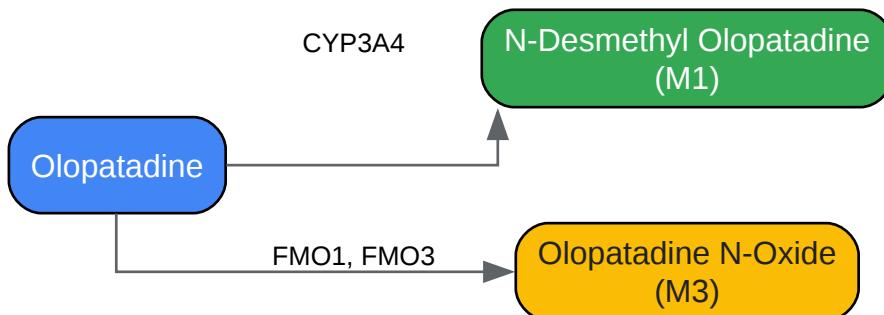
Test	Specification	Typical Result
Appearance	White to Off-White Solid	Conforms
Purity (by HPLC)	≥ 95%	99.8%
Identity (¹ H NMR, Mass)	Conforms to Structure	Conforms
Solubility	Soluble in DMSO, Methanol	Soluble in DMSO and Methanol
Isotopic Purity	≥ 98%	99.5%
Storage Condition	-20°C	Recommended to store at -20°C for long term

Metabolism of Olopatadine

N-Desmethyl Olopatadine is one of the two primary metabolites of Olopatadine. Understanding this metabolic pathway is crucial for interpreting drug metabolism and pharmacokinetic data. Olopatadine is metabolized in the liver by cytochrome P450 and flavin-containing monooxygenase systems.[7]

- N-demethylation: The formation of N-Desmethyl Olopatadine (M1) is catalyzed almost exclusively by the CYP3A4 isozyme.[1][7]
- N-oxidation: The formation of Olopatadine N-oxide (M3) is primarily catalyzed by FMO1 and FMO3.[1][7]

The metabolic conversion of Olopatadine is depicted in the following pathway diagram.



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Metabolic Pathway of Olopatadine

Experimental Protocols

The following section details a representative analytical method for the quantification of Olopatadine-related compounds. This method is adapted from a published study on the analysis of a related impurity, N-Nitroso Desmethyl Olopatadine, and can serve as a starting point for the development of a specific method for **N-Desmethyl Olopatadine-d6**.[8][9]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the quantification of Olopatadine and its related substances.

- Instrumentation: A standard HPLC system equipped with a PDA/UV-visible detector.
- Column: Poroshell 120 Phenyl-Hexyl (150 x 4.6 mm, 2.7 μ m).[9]
- Mobile Phase A: 1.36 g/L Potassium dihydrogen phosphate in water, with the pH adjusted to 3.0 with phosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio.[9]
- Mobile Phase B: Acetonitrile and water in a 98:2 (v/v) ratio.[9]
- Flow Rate: 0.8 mL/min.[9]
- Detection Wavelength: To be determined based on the UV spectrum of **N-Desmethyl Olopatadine-d6** (typically in the range of 210-300 nm).
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.
- Gradient Program:

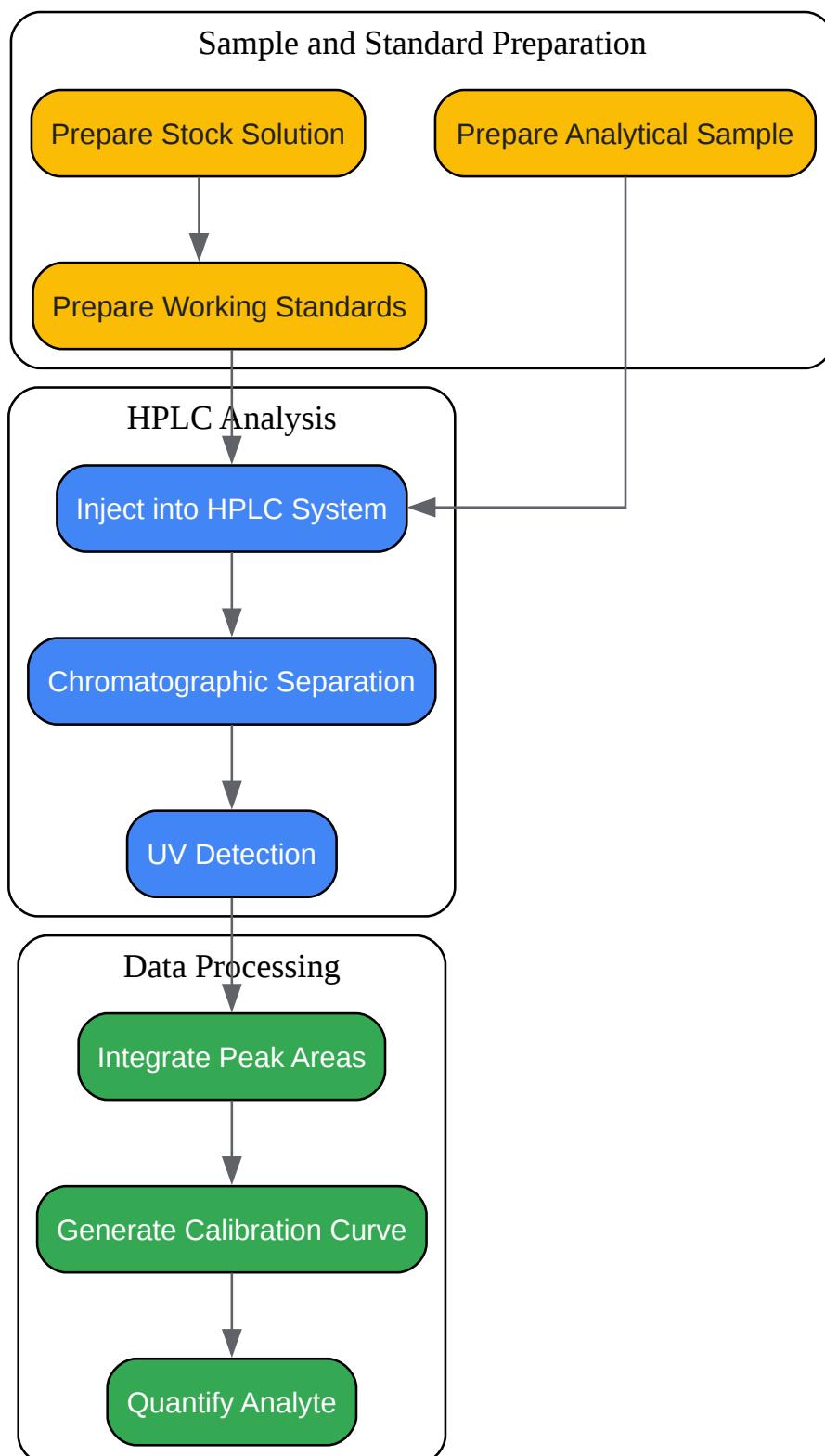
Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
10	50	50
20	20	80
25	95	5
30	95	5

- Sample Preparation:
 - Prepare a stock solution of the **N-Desmethyl Olopatadine-d6** reference standard in methanol.
 - Prepare a working standard solution by diluting the stock solution with a diluent (e.g., 20% acetonitrile in water) to the desired concentration.[8]

- Prepare the sample for analysis by dissolving it in the diluent to a known concentration.
- Filter all solutions through a 0.45 μm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of **N-Desmethyl Olopatadine-d6** using the HPLC method described above.



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Workflow for HPLC Quantification

Applications in Research and Development

N-Desmethyl Olopatadine-d6 is primarily used as an internal standard in bioanalytical methods for the following applications:

- Pharmacokinetic Studies: To accurately quantify the concentration of N-Desmethyl Olopatadine in biological matrices such as plasma, serum, and urine.
- Drug Metabolism Studies: To investigate the metabolic fate of Olopatadine in vitro and in vivo.
- Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of Olopatadine.

The use of a stable isotope-labeled internal standard like **N-Desmethyl Olopatadine-d6** is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

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